Methyl beta-D-arabinopyranoside

描述

Significance as a Glycosylation Building Block for Complex Carbohydrate Structures

In synthetic carbohydrate chemistry, the creation of complex oligosaccharides and glycoconjugates depends on the availability of well-defined building blocks. Methyl beta-D-arabinopyranoside serves as one such fundamental unit. chemimpex.com Glycosylation, the enzymatic or chemical process of attaching a carbohydrate to another molecule, relies on donors like this arabinopyranoside derivative. Its specific stereochemistry and the presence of a methyl group at the anomeric position make it a stable and predictable starting material for constructing larger, more intricate carbohydrate structures that are found in nature.

Fundamental Role in the Synthesis of Glycosides and Oligosaccharides

The synthesis of glycosides and oligosaccharides often involves the sequential addition of monosaccharide units. This compound is an essential reagent in these multi-step syntheses. chemimpex.com Chemists utilize it as a precursor, modifying its hydroxyl groups and then activating the anomeric center to form glycosidic bonds with other sugar molecules or non-carbohydrate aglycones. This controlled approach is fundamental to creating specific oligosaccharide sequences that can be used to study their biological functions or as parts of larger bioactive molecules.

Relevance in Carbohydrate-Based Pharmaceutical Development and Medicinal Chemistry

The field of medicinal chemistry increasingly recognizes the importance of carbohydrates in drug design. This compound serves as a key component in the synthesis of glycosylated drugs. chemimpex.com Attaching a sugar moiety like arabinose can improve a drug's pharmacological properties, such as its solubility, stability, and ability to be absorbed by the body. chemimpex.com This compound is therefore used to explore new carbohydrate-based pharmaceuticals and to develop innovative drug delivery systems where the sugar component can target specific cells or tissues. chemimpex.com For instance, carbohydrate esters, a class of compounds that can be derived from molecules like methyl glycosides, are significant in medicinal chemistry for creating biologically active drugs. nih.gov

Context within Glycobiology Studies and Elucidation of Biological Processes

Glycobiology is the study of the structure, biosynthesis, and biology of saccharides. In this field, this compound is a valuable tool for investigating the intricate roles that carbohydrates play in living organisms. chemimpex.com It is used to study carbohydrate-protein interactions, which are critical for cellular recognition events. chemimpex.com By incorporating this and similar synthetic sugars into probes or inhibitors, researchers can unravel the mechanisms of biological processes such as cell signaling and immune responses, providing deeper insight into how cells communicate and function. chemimpex.com

Synthetic Pathways for Methyl β-D-arabinopyranoside and its Analogues

The synthesis of methyl β-D-arabinopyranoside and its related compounds can be achieved through various routes, starting from either carbohydrate or non-carbohydrate precursors.

1 Derivations from D-Arabinose Precursors

The most direct method for synthesizing methyl β-D-arabinopyranoside is from its parent sugar, D-arabinose. L-arabinose, its enantiomer, is a common starting material for the preparation of various modified nucleosides. researchgate.net The typical laboratory synthesis involves reacting D-arabinose with methanol (B129727) under acidic conditions, a process known as Fischer glycosidation. This reaction proceeds by protonating the anomeric hydroxyl group, which then leaves as a water molecule, forming a resonance-stabilized oxocarbenium ion. Methanol then attacks this intermediate from either the alpha or beta face. While this reaction produces a mixture of anomers (α and β) and ring forms (pyranose and furanose), the conditions can be optimized to favor the formation of the desired methyl β-D-arabinopyranoside.

In eukaryotes, D-arabinose is known to be an intermediate in several biosynthetic pathways, and its origin is from D-glucose via the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov Studies in the trypanosomatid Crithidia fasciculata have shown the conversion of D-glucose to D-arabinose, which is then used for the synthesis of complex surface glycoconjugates. nih.govnih.gov

| Starting Material | Product | Key Transformation |

| D-Arabinose | Methyl β-D-arabinopyranoside | Fischer Glycosidation |

| D-Glucose | D-Arabinose | Pentose Phosphate Pathway |

| L-Arabinose | Modified Nucleosides | Multi-step chemical synthesis |

Synthesis from Non-Carbohydrate Feedstocks

The synthesis of carbohydrates from simple, non-carbohydrate molecules is a significant area of research, particularly in the context of prebiotic chemistry and the origin of life. The formose reaction, discovered by Aleksandr Butlerov, is a well-known process that forms a complex mixture of sugars, including pentoses like arabinose, from formaldehyde (B43269) under alkaline conditions. wikipedia.orgrsc.org

The reaction is autocatalytic and proceeds through a series of aldol (B89426) condensations, retro-aldol reactions, and isomerizations. nih.gov While the formose reaction can produce arabinose, it typically results in a complex mixture of many different sugars and other organic compounds, making the isolation of a specific sugar challenging. nih.govresearchgate.net Research has focused on using catalysts, such as zeolites, to improve the selectivity of the formose reaction. rsc.org

Another approach involves the biological conversion of non-carbohydrate feedstocks. While not a direct chemical synthesis from a non-carbohydrate source, complex biological pathways can construct arabinose. For example, the biosynthesis of D-arabinose in Mycobacterium smegmatis is thought to occur via the pentose phosphate pathway, starting from glucose. nih.gov Furthermore, multi-enzyme cascades can produce arabinosides from precursors like sucrose (B13894) and nucleobases, where the arabinose unit is generated in situ from a glucose-derived intermediate. researchgate.net

| Feedstock | Intermediate/Product | Process |

| Formaldehyde | Arabinose (in a complex mixture) | Formose Reaction |

| D-Glucose | D-Arabinose | Pentose Phosphate Pathway |

| Sucrose / Nucleobase | Arabinoside | Multi-enzyme Cascade |

Assembly of Carbasugar Analogues of Arabinopyranosides

Carbasugars, where the endocyclic oxygen atom is replaced by a methylene (B1212753) group, are important targets due to their increased metabolic stability. While direct synthesis of the carbasugar analogue of this compound is not extensively detailed, methodologies developed for related structures provide a clear blueprint. For instance, the synthesis of carbasugar analogues of methyl arabinofuranosides has been achieved starting from D-mannose. This route involves converting the starting sugar into a protected diene, which is then cyclized using olefin metathesis. The resulting cyclopentene (B43876) is stereoselectively hydrogenated to furnish an intermediate suitable for synthesizing the target carbasugar analogues. researchgate.net General approaches to carbasugars often utilize non-carbohydrate starting materials, such as benzene (B151609) derivatives like methyl benzoate, which can be converted into cis-dihydrodiol metabolites to establish the correct skeletal structure and relative stereochemistry. nih.gov

Regioselective Functionalization and Derivatization Reactions

Achieving selectivity among the multiple hydroxyl groups of this compound is a central challenge in its derivatization. Chemists have developed several catalyst- and reagent-controlled methods to functionalize specific positions on the pyranoside ring.

Selective Manipulation of Hydroxyl Groups in Monosaccharide Derivatives

The selective functionalization of hydroxyl groups in monosaccharides is paramount for the synthesis of complex carbohydrates and glycoconjugates. The relative reactivity of the hydroxyl groups can be exploited, but achieving high regioselectivity often requires sophisticated chemical strategies. Common methods include the use of protecting groups, tin-mediated acylations, and enzymatic transformations. nih.govnih.gov

For instance, direct acylation of unprotected methyl pyranosides can lead to regioselective products depending on the reagents used. scilit.comrsc.org The use of benzyl (B1604629) ethers as "permanent" protecting groups is widespread, and strategies for their regioselective introduction and removal are well-established. nih.govnih.gov Tin-mediated reactions, using reagents like dibutyltin (B87310) oxide, are particularly effective for activating a specific diol pair within a sugar, enabling selective acylation at one of the hydroxyls. nih.gov

Table 1: Methodologies for Regioselective Functionalization of Pyranoside Hydroxyl Groups

| Methodology | Description | Typical Reagents | Selectivity Principle |

| Protecting Group Strategies | Certain hydroxyls are temporarily blocked to direct reaction to unprotected sites. | Benzyl ethers, Acetals, Silyl ethers | Differential reactivity of protecting groups to installation/removal conditions. nih.gov |

| Direct Acylation | Reagent and catalyst control to favor reaction at a specific hydroxyl group based on its intrinsic reactivity (e.g., primary vs. secondary). | Acyl chlorides, Anhydrides, DMAP, Pyridine | Inherent nucleophilicity differences (primary > secondary) or kinetic/thermodynamic control. researchgate.net |

| Tin-Mediated Acylation | Formation of a stannylene acetal (B89532) across a diol to activate one hydroxyl group for acylation. | Dibutyltin oxide (Bu₂SnO), Acyl chloride | Activation of a specific hydroxyl group within the cyclic tin adduct. nih.gov |

| Enzymatic Reactions | Use of enzymes, such as lipases, to catalyze acylation at specific positions. | Lipases, Acyl donors (e.g., vinyl acetate) | The specific shape and active site of the enzyme accommodates the substrate in a defined orientation. scilit.com |

Catalytic Transformations Utilizing Borinic Acid Activation

Diarylborinic acids have emerged as powerful catalysts for the site-selective functionalization of carbohydrates that possess cis-1,2-diol motifs. nih.govacs.org This methodology is particularly relevant for arabinopyranosides. The catalyst operates by forming a transient, tetracoordinate borinic ester with the cis-diol, which enhances the nucleophilicity of one of the hydroxyl groups. acs.orgscholaris.ca This activation allows for highly regioselective reactions to occur at the equatorial hydroxyl group of the diol. nih.gov

This catalytic system has been successfully applied to a range of transformations, including glycosylations, sulfations, and C-H alkylations, often proceeding with high selectivity even in the presence of a more sterically accessible primary hydroxyl group. researchgate.netnih.govacs.org

Table 2: Diarylborinic Acid-Catalyzed Reactions on Carbohydrates

| Transformation | Description | Catalyst System | Key Outcome |

| Glycosylation | Promotes regioselective glycosylation of acceptors with multiple hydroxyl groups. | Diphenylborinic acid derivative | Selective reaction at the equatorial OH of a cis-1,2-diol. nih.gov |

| Sulfation | Installs a sulfate (B86663) group at a specific position on an unprotected sugar. | Diarylborinic acid / SO₃·NMe₃ | Selective sulfation at the equatorial position of a cis-1,2-diol. researchgate.net |

| C–H Alkylation | Enables site- and stereoselective C–H alkylation via photoredox catalysis. | Diphenylborinic acid / Photoredox catalyst | Selective abstraction of the equatorial hydrogen of a cis-1,2-diol. acs.org |

| Chloroacylation | Couples 2,3-epoxy alcohols with acyl chlorides to give O-acylated chlorohydrins. | Borinic acid derivative | Regioselective ring-opening and O-functionalization. nih.gov |

Epoxide Ring-Opening Reactions for Stereochemical Control

Epoxides are valuable intermediates in carbohydrate chemistry, as their ring-opening reactions proceed with well-defined stereochemical outcomes, providing a powerful tool for controlling the configuration of newly introduced functional groups. The synthesis of derivatives of this compound can utilize epoxide intermediates derived from the parent sugar. For example, a methyl 2,3-anhydro-4-O-methanesulfonyl-α-D-ribopyranoside, prepared from D-arabinose, serves as a precursor where the epoxide ring can be opened by nucleophiles. acs.org

The regiochemistry of the ring-opening is governed by the Fürst-Plattner rule (diaxial opening), and the reaction conditions (acidic or basic) determine which carbon of the epoxide is attacked. acs.orgnih.gov In general, nucleophilic attack on the epoxide ring occurs via an SN2 mechanism, resulting in an inversion of configuration at the site of attack and a trans relationship between the incoming nucleophile and the epoxide oxygen. nih.gov Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon. Under acidic conditions, the reaction has more SN1 character, and the nucleophile attacks the carbon that can better stabilize a partial positive charge. nih.gov This predictable stereochemical outcome is crucial for the synthesis of specific isomers, such as azido- or halo-substituted sugars. acs.org

Synthesis of Modified and Substituted Arabinopyranoside Structures

The core arabinopyranoside scaffold can be chemically altered to introduce new functionalities, leading to compounds with novel properties. The synthesis of halogenated derivatives is a particularly important area of this research.

Halogenated Derivatives, including Fluorinated Isonucleosides

The synthesis of halogenated arabinopyranosides, especially fluorinated analogues, is of significant interest for the development of therapeutic agents. Fluorine's unique properties can dramatically alter the biological activity of a molecule. A key example is the synthesis of 2'-fluorinated isonucleosides, where a nucleobase is attached at a non-anomeric position.

The synthesis of methyl 2'-deoxy-2'-fluoro-2'-pyrimidinyl-D-arabinopyranosides has been reported, starting from methyl 3,4-O-isopropylidene-β-D-arabinopyranoside. nih.govsemanticscholar.org The synthetic sequence involves the introduction of a triflate leaving group at the C2 position, followed by nucleophilic displacement with fluoride (B91410) ion to install the fluorine atom with inversion of configuration. Subsequent steps involve deprotection and coupling with a pyrimidine (B1678525) base to yield the target isonucleoside. nih.govsemanticscholar.org Deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST) are also commonly used to convert a hydroxyl group directly into a fluorine atom. scholaris.ca

Table 3: Synthesis of Selected 2'-Fluorinated Isonucleosides

| Starting Material | Key Reagents | Intermediate | Final Product Example |

| Methyl 3,4-O-isopropylidene-β-D-arabinopyranoside | 1. Triflic anhydride, Pyridine 2. Tetrabutylammonium fluoride (TBAF) | Methyl 2-deoxy-2-fluoro-3,4-O-isopropylidene-β-D-arabinopyranoside | Methyl 2'-deoxy-2'-fluoro-2'-(thymin-1-yl)-β-D-arabinopyranoside nih.govsemanticscholar.org |

| Protected 2'-hydroxy nucleoside | Diethylaminosulfur trifluoride (DAST) | Protected 2'-fluoro nucleoside | 2'-Deoxy-2'-fluoro-uridine derivative scholaris.ca |

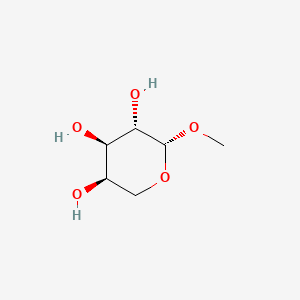

Structure

3D Structure

属性

IUPAC Name |

(2R,3S,4R,5R)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-ARQDHWQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308598 | |

| Record name | Methyl β-D-arabinopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5328-63-2 | |

| Record name | Methyl β-D-arabinopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5328-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl β-D-arabinopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl β-D-arabinopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Methyl Beta D Arabinopyranoside

2 Nitromethyl and Aminodeoxy Analogues

The synthesis of nitrogen-containing analogues of this compound, such as nitromethyl and aminodeoxy derivatives, provides access to compounds with significant potential in medicinal chemistry. The introduction of a nitro group can serve as a precursor for an amino group, which is a key functional group in many biologically active molecules.

A notable synthetic route to methyl 3-nitro-3-deoxy- and 3-amino-3-deoxy-arabinopyranosides has been described. The process begins with the appropriate methyl glycopyranoside, which undergoes transformations to introduce the nitro functionality at the C-3 position. Subsequent reduction of the nitro group yields the corresponding amino derivative. For instance, the catalytic hydrogenation of methyl 3-nitro-3-deoxy-arabinopyranosides leads to the formation of the respective 3-amino-3-deoxy glycoside hydrochlorides. researchgate.net These aminoglycosides can then be hydrolyzed to yield the free 3-amino-3-deoxy-D- or L-arabinose hydrochlorides. researchgate.net

The synthesis of azido-deoxy derivatives serves as another important pathway to aminodeoxy sugars. For example, 3-azido-2,3,6-trideoxy-beta-D-arabino-hexopyranosyl analogues have been synthesized as part of the total synthesis of C-glycosylpyranonaphthoquinone antibiotics. nih.gov In these syntheses, the azido (B1232118) group acts as a latent amino group, which can be reduced at a later stage. This strategy is particularly useful when the amino group's reactivity is incompatible with other reaction conditions in the synthetic sequence.

The general approach for synthesizing these analogues is summarized in the table below:

| Precursor | Reagents and Conditions | Product | Reference |

| Methyl glycopyranoside derivative | 1. Oxidation 2. Nitromethane addition | Methyl 3-nitro-3-deoxy-arabinopyranoside | researchgate.net |

| Methyl 3-nitro-3-deoxy-arabinopyranoside | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Methyl 3-amino-3-deoxy-arabinopyranoside hydrochloride | researchgate.net |

| Activated pyranoside | Azide source (e.g., NaN₃) | Azido-deoxy-arabinopyranoside derivative | nih.gov |

3 Acetylated and Benzoylated Derivatives for Conformational Studies

Acetylation and benzoylation of the free hydroxyl groups of this compound are common strategies used to facilitate conformational analysis by nuclear magnetic resonance (NMR) spectroscopy. These acyl groups can influence the chemical shifts of nearby protons and carbons, providing valuable information about the stereochemistry and preferred conformation of the pyranose ring in solution.

Studies on monoacetylated methyl D-gluco- and D-galactopyranosides have shown that the chemical shift changes upon acetylation are characteristic of the position and orientation (axial or equatorial) of the acetylated hydroxyl group. Similar investigations on acetylated methyl D-xylopyranosides have revealed that while the α-anomers typically adopt a 4C1 chair conformation, the β-anomers can exist in equilibrium between the 4C1 and 1C4 conformations, particularly when the hydroxyl group at C-3 is not acetylated. researchgate.net These findings suggest that the conformational behavior of acetylated this compound would also be influenced by the position and number of acetyl groups.

Benzoylation offers another means of probing conformational dynamics. For instance, regioselective bromobenzoylation of methyl α-D-mannopyranoside has been used to synthesize a variety of acylated derivatives for structural and biological studies. While this example does not involve this compound directly, the synthetic strategies and analytical techniques, including detailed NMR and mass spectrometry analysis, are broadly applicable.

The following table summarizes the types of conformational insights gained from the analysis of acylated derivatives:

| Derivative | Analytical Technique | Key Findings | Reference |

| Monoacetylated methyl D-glycopyranosides | 1H and 13C NMR | Characteristic chemical shift changes upon acetylation reveal the position and orientation of the hydroxyl group. | |

| Acetylated methyl D-xylopyranosides | 1H NMR | β-anomers can exhibit conformational equilibrium (4C1 ⇌ 1C4). | researchgate.net |

| Acetylated disaccharide | X-ray Crystallography, NMR | The O-acetyl group has a preferred orientation that can influence the overall molecular conformation. | nih.govresearchgate.net |

4 Alkylated and Arylated Derivatives (e.g., 4-O-methyl, 4-C-methyl)

The synthesis of alkylated and arylated derivatives of this compound at specific positions is of interest for creating analogues with modified biological activities and for use as synthetic intermediates.

O-Alkylation, such as the introduction of a methyl group at the 4-position, has been achieved through various synthetic routes. For example, the synthesis of methyl 4'-O-methyl-beta-D-cellobioside has been accomplished in high yield from methyl beta-D-cellobioside, demonstrating a reliable method for selective O-methylation in a more complex oligosaccharide. researchgate.net While this is a different sugar, the principles of using protecting groups to expose a specific hydroxyl group for methylation are fundamental in carbohydrate chemistry and applicable to this compound.

The synthesis of C-alkylated derivatives, such as a 4-C-methyl analogue, presents a greater synthetic challenge as it requires the formation of a carbon-carbon bond. General methods for C-alkylation of sugars often involve the creation of an electrophilic center on the pyranose ring, for example, through the formation of an epoxide or a triflate, followed by reaction with an appropriate carbon nucleophile like an organocuprate.

Arylated derivatives can be synthesized through cross-coupling reactions. For instance, palladium-catalyzed coupling reactions, such as the Suzuki or Stille coupling, can be employed to attach an aryl group to the sugar scaffold, provided a suitable leaving group (like a halide or triflate) is present on the pyranoside and the reaction conditions are compatible with the other functional groups on the sugar.

The table below outlines general strategies for the synthesis of these derivatives:

| Derivative Type | General Synthetic Strategy | Key Reagents |

| O-Alkylated | Protection of other hydroxyl groups followed by alkylation. | Protecting groups (e.g., benzyl (B1604629), silyl), Alkylating agent (e.g., methyl iodide, dimethyl sulfate), Base (e.g., NaH). |

| C-Alkylated | Reaction of an electrophilic sugar intermediate with a carbon nucleophile. | Epoxides, Triflates, Organocuprates, Grignard reagents. |

| Arylated | Palladium-catalyzed cross-coupling reaction. | Arylboronic acids (Suzuki), Organostannanes (Stille), Palladium catalyst, Base. |

Structural and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the detailed structural and conformational characterization of carbohydrate molecules like Methyl beta-D-arabinopyranoside. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy provide profound insights into the three-dimensional structure, stereoelectronic effects, and dynamic behavior of the molecule in various states.

NMR spectroscopy is a cornerstone technique for the analysis of carbohydrates, offering detailed information at the atomic level. nih.gov It allows for the non-destructive investigation of molecular structure, conformation, and dynamics in solution.

The three-dimensional structure of this compound is defined by the conformation of its pyranose ring and the stereochemical arrangement of its substituents. D-arabinopyranosides, unlike many other aldopyranosides, can adopt either the 4C1 (where the carbon atoms form a "chair" with C4 up and C1 down) or 1C4 conformation. NMR studies have shown that for methyl α-L-arabinopyranosides, the conformational equilibrium in solution is often shifted towards the 4C1 conformer. rsc.org

The stereochemistry is determined by the relative spatial orientation of the hydroxyl (-OH) groups and the anomeric methoxy (B1213986) (-OCH3) group. In the beta anomer, the methoxy group at the anomeric carbon (C1) is in an equatorial position in the more stable chair conformation. The chemical shifts of the ring protons and carbons, along with nuclear Overhauser effect (NOE) data, provide definitive evidence for the molecule's preferred conformation and the relative orientation of its protons. For instance, strong NOE signals between protons that are close in space, such as between axial protons on the same side of the ring, help to confirm the chair conformation and the stereochemical assignments.

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, despite the expected steric hindrance. scripps.edu This stereoelectronic effect is a result of a stabilizing interaction, often explained as hyperconjugation, between a lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the C1-substituent bond. dypvp.edu.in In this compound, the methoxy group is equatorial, meaning the classical anomeric effect is not the dominant factor in its stabilization compared to the alpha anomer, where the methoxy group would be axial. The preference is influenced by a combination of steric factors and solvent effects. dypvp.edu.in

Proton-proton (1H-1H) coupling constants (J-values) are critical for conformational analysis. The magnitude of the three-bond coupling constant (3JH,H) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. For pyranoid rings, large coupling constants (typically 8–10 Hz) are indicative of an axial-axial relationship between adjacent protons, while smaller values (1–4 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. creative-proteomics.com Analysis of these coupling constants for this compound allows for the precise determination of the ring's chair conformation and the orientation of its substituents.

The following table presents typical 1H NMR spectral data for this compound, which is fundamental for this analysis. chemicalbook.com

NMR spectroscopy is a powerful tool for studying the non-covalent interactions between carbohydrates and cations in solution. These interactions are crucial in many biological processes. When a cation binds to a carbohydrate like this compound, it can induce significant changes in the NMR spectrum.

The binding sites of cations are often vicinal diol or triol groups on the sugar ring that can act as ligands. The interaction with a cation, such as Ca2+ or La3+, perturbs the local electronic environment of the nearby nuclei. This perturbation results in changes in the chemical shifts of both 1H and 13C nuclei. By monitoring these chemical shift changes upon titration with a cation-containing salt, researchers can map the specific binding site on the carbohydrate. Furthermore, significant changes in coupling constants can indicate a conformational change in the pyranose ring upon cation binding. This detailed information is vital for understanding how carbohydrates recognize and interact with metal ions in biological systems.

Vibrational spectroscopy techniques, such as infrared (IR), Raman, and inelastic neutron scattering (INS), probe the vibrational modes of a molecule. These modes are determined by the masses of the atoms and the forces of the chemical bonds connecting them, providing a "fingerprint" of the molecule's structure and bonding environment.

Inelastic Neutron Scattering (INS) is a vibrational spectroscopy technique that offers distinct advantages for studying hydrogen-containing compounds like carbohydrates. stfc.ac.uk Unlike IR and Raman spectroscopy, which are governed by selection rules (a change in dipole moment or polarizability is required, respectively), the intensity of an INS peak is proportional to the neutron scattering cross-section and the mean square displacement of the atoms involved in the vibration. ornl.gov

Hydrogen has a significantly larger neutron scattering cross-section than any other element, making INS exceptionally sensitive to its motions. nih.gov This allows for the unambiguous observation of all vibrational modes involving hydrogen, including those that are weak or forbidden in IR and Raman spectra. stfc.ac.uk For this compound, INS can provide detailed information on the low-frequency torsional modes of the methyl (-CH3) and hydroxyl (-OH) groups, as well as the librational and translational modes of the entire molecule in the solid state. rsc.org Access to this complete vibrational spectrum allows for a more rigorous validation of theoretical models and a deeper understanding of the intermolecular forces, such as hydrogen bonding, that govern the crystal structure. rsc.orgnih.gov

Chemical Compounds Mentioned

Vibrational Spectroscopy

Conformational Preferences and Ring Dynamics

The flexibility of the pyranose ring and the rotation around exocyclic bonds are crucial aspects of the conformational behavior of this compound.

The six-membered pyranose ring is not planar and typically adopts one of two low-energy chair conformations, designated as ¹C₄ and ⁴C₁. uni-kiel.deuzh.ch In the ¹C₄ conformation, carbon atom 1 is above the plane defined by C2, C3, C5, and the ring oxygen, while carbon atom 4 is below it. uni-kiel.de Conversely, in the ⁴C₁ conformation, C4 is above the plane and C1 is below it. uni-kiel.de

For methyl α-L-arabinopyranosides, NMR studies have shown that the conformational equilibrium between the ¹C₄ and ⁴C₁ forms is influenced by the solvent and the substitution pattern on the ring. rsc.org In many cases, the ⁴C₁ conformer is favored. rsc.org The relative stability of these chair conformations is determined by the steric and electronic interactions of the substituents on the ring. uni-kiel.de The anomeric effect, which favors an axial orientation of the methoxy group at the anomeric carbon (C1), also plays a significant role in determining the preferred conformation. rsc.org

While this compound contains a pyranose ring, understanding the conformational dynamics of the five-membered furanose ring in related systems provides valuable context for carbohydrate flexibility. The furanose ring is more flexible than the pyranose ring and its conformation is described by a concept called pseudorotation. uu.nlnih.gov The puckering of the furanose ring can be described by two parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τm). nih.gov

The conformation of a monosaccharide is not only defined by the ring pucker but also by the rotational preferences around the exocyclic bonds, such as the C-O bond of the methoxy group and the C-C bonds of any side chains. The different rotational conformations are referred to as rotamers.

Studies on phenyl β-D-glucopyranoside and gastrodin (B1674634) have shown that the rotamer populations of the hydroxymethyl group are significantly influenced by the solvent. nih.govmdpi.com The distribution between the different staggered rotamers (gauche-trans, gauche-gauche, etc.) can be determined using NMR spectroscopy and computational methods. nih.gov For α-L-arabinofuranosides, the exocyclic rotamer populations show a nearly equal preference for the g- and t rotamers. uu.nl The rotational freedom around glycosidic bonds in oligosaccharides can also be restricted due to interactions between sugar residues.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Approaches for Molecular Properties

Quantum mechanical methods are fundamental in understanding the intrinsic properties of Methyl beta-D-arabinopyranoside at the electronic level. These approaches provide detailed information about the molecule's geometry, conformational stability, and electronic structure.

Density Functional Theory (DFT) for Conformational Energetics and Geometrical Trends

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying carbohydrate systems, including this compound. The B3LYP functional, a popular hybrid functional, combined with basis sets such as 6-31G*, has been frequently employed to investigate the conformational energetics and geometrical parameters of this molecule.

DFT calculations have corroborated the findings from ab initio methods, confirming the 1C4 chair as the most stable conformation for this compound. mdpi.com These studies provide quantitative data on the relative energies of different conformers, offering a deeper understanding of the molecule's potential energy surface. Furthermore, DFT can be used to analyze geometrical trends, such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding the subtle structural features that govern its reactivity and biological function.

Basis Set and Level of Theory Optimization for Accuracy in Strongly Hydrogen Bonded Systems

The accurate theoretical description of carbohydrates like this compound is challenging due to the presence of multiple hydroxyl groups that can form complex networks of intramolecular hydrogen bonds. The choice of basis set and level of theory is critical for obtaining reliable results in these strongly hydrogen-bonded systems.

Molecular Dynamics Simulations and Force Field Development

While quantum mechanical methods provide detailed insights into the properties of isolated molecules, molecular dynamics (MD) simulations are essential for studying the behavior of this compound in a condensed phase, such as in solution. MD simulations, which are based on classical mechanics, can model the dynamic behavior of the molecule over time, taking into account the influence of the surrounding environment.

Application of AMBER/GLYCAM Force Fields for Carbohydrate Conformational Analysis

The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. For carbohydrates, specialized force fields such as AMBER/GLYCAM have been developed to provide a more accurate representation of their unique structural and conformational properties. core.ac.uk

The GLYCAM force field, in particular, has been widely used for the conformational analysis of carbohydrates, including pyranosides. researchgate.net These force fields include parameters that are specifically optimized to reproduce experimental data and high-level quantum mechanical calculations for carbohydrates. The application of these force fields in MD simulations allows for the exploration of the conformational landscape of this compound in solution, providing insights into its flexibility and the populations of different conformers.

Modeling of Solvation Effects and Intramolecular Hydrogen Bonding

The solvent environment plays a crucial role in determining the conformational preferences of carbohydrates. Water molecules can form hydrogen bonds with the hydroxyl groups of this compound, competing with and influencing the formation of intramolecular hydrogen bonds. researchgate.net

Computational models that explicitly include solvent molecules are essential for accurately capturing these solvation effects. MD simulations with explicit water models can provide a detailed picture of the hydration shell around the molecule and the dynamics of the hydrogen-bonding network. These simulations have shown that the balance between intramolecular and intermolecular hydrogen bonding is a key factor in determining the conformational equilibrium of this compound in aqueous solution. researchgate.net For example, ultrasonic relaxation studies have indicated that a 1 molar solution of methyl-β-d-arabinopyranoside does not show significant conformational fluctuations, suggesting a stable conformation in its free state. acs.org

Computational Prediction and Interpretation of Spectroscopic Parameters

Theoretical calculations have become indispensable for the accurate prediction and interpretation of spectroscopic data. By simulating spectra, researchers can assign experimental signals with greater confidence and understand how molecular conformation influences spectroscopic parameters.

Density Functional Theory (DFT) is a robust method for calculating NMR parameters such as chemical shieldings (which are converted to chemical shifts) and spin-spin coupling constants. acs.org These calculations are crucial for validating structural assignments and for understanding the relationship between molecular geometry and NMR observables.

Studies on analogous monosaccharides, such as methyl-β-D-xylopyranoside, demonstrate that theoretical approaches can achieve excellent agreement with experimental data for both solution and solid-state NMR. acs.org A key finding from these computational studies is the strong dependence of specific NMR parameters on the conformation, particularly the torsion angle (Φ) around the glycosidic bond (C1-O1). The chemical shifts of the anomeric proton (H1), the anomeric carbon (C1), the adjacent ring carbon (C2), the methyl carbon, and the glycosidic oxygen (O1) are all sensitive to this dihedral angle. acs.org

Similarly, both one-bond and three-bond coupling constants involving the anomeric center show a distinct relationship with the glycosidic torsion angle. For instance, the one-bond proton-carbon coupling constant ¹J(C1-H1) and the three-bond coupling constant between the anomeric proton and the methyl carbon, ³J(C(Me)-H1), are significantly influenced by the conformational orientation of the methoxy (B1213986) group. acs.org This dependence is rooted in the Karplus relationship, which correlates vicinal coupling constants to the dihedral angle between the coupled nuclei. smu.edu

The accuracy of these predictions relies on the level of theory, the basis set chosen, and the method used to account for environmental effects, such as the inclusion of a solvent model (e.g., Polarizable Continuum Model, PCM) in the calculations. idc-online.com

Table 1: Calculated Dependence of NMR Parameters on Glycosidic Torsion Angle (Φ) in a Model Pyranoside

| Torsion Angle (Φ) | Calculated ¹H Chemical Shift (H1, ppm) | Calculated ¹³C Chemical Shift (C1, ppm) | Calculated ¹J(C1-H1) (Hz) |

| -60° | 4.55 | 103.2 | 162.5 |

| 0° | 4.40 | 104.5 | 160.1 |

| +60° | 4.60 | 103.0 | 163.0 |

Note: Data are hypothetical and illustrative, based on trends described in computational studies of similar methyl pyranosides. acs.org

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. However, the assignment of specific absorption bands or scattering peaks in the complex spectra of carbohydrates can be challenging. Computational simulations of vibrational spectra provide a powerful solution for the unambiguous assignment of experimental data. nih.govmdpi.com

Theoretical spectra are typically calculated using methods like DFT or normal co-ordinate analysis based on force fields like the modified Urey-Bradley-Shimanouchi force field (mUBSFF). nih.govresearchgate.net These calculations yield the frequencies and intensities of the fundamental vibrational modes. By comparing the simulated spectrum with the experimental one, each observed band can be confidently assigned to a specific molecular motion, such as C-O-H bending, C-C stretching, or pyranose ring vibrations. mdpi.comnih.gov

For a comprehensive analysis, computational studies often model the molecule in different states. Gas-phase calculations on a single molecule provide a baseline, while solid-state calculations, which account for intermolecular interactions like hydrogen bonding in the crystal lattice, often yield results that are in better agreement with experimental spectra of solid samples. nih.govnih.gov Comparing the simulated spectra of different possible conformers can also help elucidate the dominant conformations present in the sample. mdpi.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in a Model Methyl Pyranoside

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| O-H Stretch | 3350 | 3365 |

| C-H Stretch (CH₃) | 2950 | 2945 |

| C-O-H Bend | 1350 | 1345 |

| C-O Stretch (Anomeric) | 1130 | 1125 |

| Pyranose Ring Vibration | 890 | 895 |

Note: Frequencies are representative values based on published data for analogous compounds like methyl-β-D-xylopyranoside and methyl-D-glucopyranoside. nih.govresearchgate.net

Mechanistic Investigations of Glycosylation Reactions and Epoxide Openings

Computational chemistry is instrumental in elucidating the complex mechanisms of reactions involving carbohydrates, such as glycosylation and epoxide ring-opening.

Glycosylation Reactions The formation of a glycosidic bond is a cornerstone of carbohydrate chemistry. The stereoselectivity of this reaction (formation of an α- or β-linkage) is governed by a complex interplay of factors, and the reaction often proceeds through a mechanistic continuum between SN1 and SN2 pathways. nih.gov The intermediates in these reactions, such as oxocarbenium ions or covalent glycosyl triflates, are often highly reactive and short-lived, making them difficult to detect experimentally. nih.gov

Computational studies can map the potential energy surface of the glycosylation reaction, modeling the structures and energies of reactants, transition states, and intermediates. These theoretical investigations, often combined with experimental techniques like exchange NMR, help to rationalize the observed stereochemical outcomes and provide mechanistic proof for the existence of transient species that dictate the reaction pathway. nih.gov

Epoxide Openings Epoxides are valuable synthetic intermediates in carbohydrate chemistry. Their three-membered ring is highly strained and can be opened by nucleophiles under either acidic or basic conditions. The mechanism of this ring-opening dictates the regiochemistry and stereochemistry of the product. masterorganicchemistry.comyoutube.com

Acid-Catalyzed Opening: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks a carbon atom of the protonated epoxide. In this process, which has significant SN1 character, the nucleophile preferentially attacks the more substituted carbon atom, as this carbon can better stabilize the developing partial positive charge. masterorganicchemistry.comchemistrysteps.com

Base-Catalyzed Opening: Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via a classic SN2 mechanism. The nucleophile directly attacks one of the epoxide carbons, forcing the ring to open. Due to steric hindrance, the attack invariably occurs at the less substituted carbon atom. youtube.comchemistrysteps.com

Biological and Biochemical Research Applications

Glycobiology and Cellular Recognition Processes

In the field of glycobiology, Methyl beta-D-arabinopyranoside serves as a probe to dissect the intricate world of carbohydrate-mediated interactions that govern cellular function.

This compound is employed as a research tool for the study of carbohydrate-protein interactions, which are fundamental to numerous biological processes. ontosight.ai Its relatively simple and well-defined structure allows researchers to investigate the binding specificity of carbohydrate-binding proteins, known as lectins, and other enzymes.

Specific research applications include its use as a ligand in structural biology studies. For instance, this compound (identified by the code ARW) has been documented in the Protein Data Bank (PDB) in complex with a non-specific serine/threonine protein kinase, providing insight into the molecular interactions within the protein's binding site. unige.chebi.ac.uk Furthermore, an in silico study explored the potential of this compound as an inhibitor of the Angiotensin-Converting Enzyme 2 (ACE2), the receptor crucial for SARS-CoV-1 viral entry. farmaciaclinica.it This computational analysis serves as a starting point for understanding how this arabinopyranoside derivative might interact with key biological targets. farmaciaclinica.it

Table 1: Research Findings on Carbohydrate-Protein Interactions

| Research Area | Protein Target | Finding |

|---|---|---|

| Structural Biology | Non-specific serine/threonine protein kinase | Used as a ligand (ARW) to study binding interactions. unige.chebi.ac.uk |

The interactions between carbohydrates and proteins are critical for cell signaling and recognition. This compound is used in research to help decipher these mechanisms. ontosight.ai The potential interaction of this compound with the ACE2 receptor, as identified in computational studies, highlights its utility in exploring cellular recognition pathways used by pathogens. farmaciaclinica.it The study of such interactions can inform the development of therapeutic agents that block viral entry. farmaciaclinica.it The broader role of similar glycosides in cell signaling is an active area of research, with applications in medicine and biotechnology. ontosight.ai

A review of available scientific literature does not yield specific research findings concerning the use of this compound in the direct inhibition or priming of glycosaminoglycan (GAG) biosynthesis pathways.

Pharmaceutical and Medicinal Chemistry Research Applications

In the realm of pharmaceutical science, this compound is valued not as a final drug product, but as a crucial starting material for creating more complex and potent molecules.

This compound serves as a versatile precursor and building block in the synthesis of biologically active molecules and glycosylated drugs. ontosight.ai Its defined stereochemistry makes it an ideal starting point for multi-step chemical syntheses.

Patents describe a detailed procedure where this compound is the starting material for producing deuterated nucleoside analogs for potential antiviral applications. google.comgoogle.com The process involves the deuteration of the arabinopyranoside at specific positions, followed by the reductive elimination of a hydroxyl group. google.comgoogle.comgoogleapis.com This chemical transformation yields a deuterated methyl deoxyribopyranoside, a key intermediate that can be further modified and glycosylated to create complex nucleosides designed to treat viral infections like HIV. google.comgoogle.comgoogleapis.com

Table 2: Synthetic Application of this compound

| Application Area | Synthetic Goal | Intermediate Product | Final Product Class |

|---|

While this compound is a building block for novel drugs, its direct incorporation into drug delivery systems is not extensively detailed in available research. ontosight.ai However, the context of its use is relevant to advanced drug delivery. For example, patents that describe the synthesis of antiviral agents from this compound also discuss the use of nanoformulations, such as chitosan (B1678972) nanoparticles, for targeted drug delivery, particularly for improving transport across the nasal membrane to the brain. google.comgoogleapis.com This suggests that the ultimate drug products derived from this compound may be intended for use within such advanced delivery systems, even if the precursor itself is not a component of the delivery vehicle.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl beta-D-2',2',3',4'-2H4-2-deoxyribopyranoside |

| Chitosan |

Evaluation of Antiviral and Anticancer Activity of Arabinopyranoside Derivatives

The search for novel therapeutic agents has led researchers to explore modified nucleosides, including those containing arabinose. Nucleoside analogues are a cornerstone in the treatment of viral diseases and cancer, often functioning by interfering with DNA or RNA synthesis. nih.gov Modifications to the sugar component are a common strategy to enhance efficacy and selectivity.

In this context, derivatives of arabinose have been synthesized and evaluated for their biological potential. For instance, D-arabinofuranosyl nucleoside analogues with substituents at the C2' position have been prepared and tested for cytotoxic effects. nih.gov A study investigating these C-2'-branched arabinonucleosides revealed that certain pyrimidine (B1678525) derivatives exhibited promising cytotoxicity against mouse squamous cell carcinoma (SCC) lines at low micromolar concentrations, while showing good selectivity compared to non-cancerous human keratinocyte (HaCaT) cells. nih.gov The structure-activity relationship (SAR) analysis highlighted that the nucleobase, the C2' substituent, and protecting groups were all crucial for the observed cell growth inhibitory activity. nih.gov

Some of these arabinose-containing nucleoside analogues also demonstrated antiviral activity against SARS-CoV-2 and HCoV-229E, albeit often accompanied by cytotoxicity. nih.gov Another class of compounds, vidarabine (B1017) (adenine arabinoside), is a known purine (B94841) nucleoside with antiviral activity against herpes simplex virus and herpes zoster virus infections. nih.gov Its monophosphate derivative, vidarabine 5'-monophosphate, offers improved solubility for clinical administration. nih.gov While these examples often feature the furanose form of arabinose (arabinofuranosyl), they underscore the potential of the arabinose scaffold in designing biologically active agents. The exploration of pyranose-form derivatives (arabinopyranosides) remains an area of interest for developing new therapeutic candidates.

| Compound/Derivative Class | Biological Activity | Cell Lines / Virus | Key Findings |

| C-2'-branched Arabinonucleosides | Anticancer | Mouse Squamous Carcinoma (SCC) | Pyrimidine derivatives showed promising cytotoxicity with good selectivity. nih.gov |

| C-2'-branched Arabinonucleosides | Antiviral | SARS-CoV-2, HCoV-229E | Some analogues exerted antiviral effects, though often linked with cytotoxicity. nih.gov |

| Vidarabine (Adenine Arabinoside) | Antiviral | Herpes Simplex Virus, Herpes Zoster Virus | An established antiviral agent. nih.gov |

Enzymatic Transformations and Substrate Specificity Studies

Methyl arabinopyranosides are valuable tools for probing the specificity of glycoside hydrolases (GHs), enzymes that cleave glycosidic bonds. The human gut microbiome is a rich source of GHs that are crucial for breaking down complex plant polysaccharides. Within this context, enzymes that specifically target arabinopyranosides have been discovered.

For example, a novel enzyme from the GH42 family, BlArap42B from a probiotic Bifidobacterium species, was found to be exclusively specific for α-L-arabinopyranoside, lacking the typical β-galactosidase activity of other GH42 enzymes. nih.gov This enzyme could effectively hydrolyze plant glycosides like paeonolide (B150436) and ginsenoside Rb2, which contain an α-L-arabinopyranosyl moiety. nih.gov Structural analysis revealed a unique active site motif that explains its strict specificity for arabinopyranoside over galactopyranoside. nih.gov

Furthermore, an enzyme from the GH97 family, BT3661 from the gut bacterium Bacteroides thetaiotaomicron, was identified as a bifunctional β-L-arabinopyranosidase/α-D-galactosidase. nih.gov This was the first discovery of such dual specificity within the GH97 family. Mutational studies indicated that the side chain length of a specific asparagine residue (Asn338) in the active site is critical for defining its substrate preference between β-L-arabinopyranoside and α-D-galactopyranoside. nih.gov In contrast, studies on α-L-arabinofuranosidases, such as one from Trichoderma koningii, confirmed their specificity for the furanose form, as they did not hydrolyze substrates like p-nitrophenyl-α-L-arabinopyranoside. nycu.edu.tw These findings highlight how methyl arabinopyranosides serve as precise substrates to discover and characterize the diverse catalytic functions of glycoside hydrolases in nature.

Galactose oxidase (GOase) is a copper-containing oxidoreductase that catalyzes the oxidation of primary alcohols to aldehydes. nih.gov While its primary substrate is D-galactose, GOase exhibits broad substrate specificity and has been the subject of extensive protein engineering to expand its catalytic range. caltech.edunih.gov

Engineered variants of GOase have been developed that show activity towards sugars other than galactose. For instance, a mutant known as M-RQW was created with a 100-fold increased activity towards D-glucose compared to the parent enzyme, specifically oxidizing the 6-OH group. caltech.edu This was demonstrated using methyl-β-D-glucopyranoside as a substrate, which was converted to the corresponding aldehyde. caltech.edu The wild-type enzyme itself can act on various galactose derivatives, and studies have optimized the oxidation of methyl α-D-galactopyranoside to produce the aldehyde in high yield (approx. 90%). nih.gov

Given that engineered GOase variants can accommodate different sugar structures like glucose, it is plausible that they could also interact with arabinopyranosides. D-arabinose differs from D-galactose and D-glucose, notably lacking the C6 primary alcohol that is the canonical site of GOase oxidation. However, the demonstrated promiscuity of engineered GOases towards a variety of alcohols suggests that arabinopyranoside derivatives could potentially be accommodated in their active sites, although their reactivity would depend on the specific variant and the nature of the substrate. nih.gov

Microbial biotransformation is a powerful tool for creating novel compounds and modifying existing ones under mild conditions. medcraveonline.comfrontiersin.org This process utilizes whole microbial cells or purified enzymes to perform specific chemical reactions like hydroxylation, glycosylation, or deglycosylation. nih.govresearchgate.net While direct biotransformation of this compound is not extensively documented, studies on similar compounds provide a framework. For example, the whole cells of Pichia etchellsii have been used to convert methyl-β-D-glucopyranoside into long-chain alkyl glucosides through transglucosylation. nih.gov

In the context of natural product metabolism, arabinose is a known constituent of certain saponins. Saponins are a diverse group of plant glycosides composed of a hydrophobic aglycone linked to one or more sugar chains. nih.gov The composition of these sugar chains significantly influences the saponin's biological activity. For instance, in some lupane-type saponins, the presence of α-L-arabinose at position 3 of the aglycone is a structural feature. nih.gov The biosynthesis and metabolism of these complex molecules involve the stepwise action of glycosyltransferases that add sugar moieties, and glycoside hydrolases that remove them. The discovery of specific α-L-arabinopyranosidases in gut microbes suggests a role in the degradation of plant-derived saponins, releasing the aglycone and the constituent sugars, including arabinose. nih.gov

Occurrence, Isolation, and Natural Product Derivations

Identification and Extraction from Plant Sources

The identification of Methyl beta-D-arabinopyranoside and its derivatives from natural sources involves sophisticated extraction and analytical techniques. While specific isolation of this compound from Ricinus communis L. is not extensively detailed in publicly available scientific literature, studies on other plant species, such as Dysoxylum malabaricum, provide insight into the methodologies used.

A derivative, Methyl 4-O-methyl-d-arabinopyranoside, has been successfully identified as a major phytochemical constituent in the seeds of Dysoxylum malabaricum. The extraction process typically involves the use of a Soxhlet apparatus with methanol (B129727) as the solvent. This method allows for the continuous extraction of compounds from the powdered seed material over several hours. Following extraction, the crude extract is concentrated, and the individual components are separated and identified using Gas Chromatography-Mass Spectrometry (GC-MS). This analytical technique separates the volatile and semi-volatile compounds in the extract, which are then identified based on their mass spectra.

The phytochemical analysis of Dysoxylum malabaricum seeds revealed the presence of numerous compounds, with Methyl 4-O-methyl-d-arabinopyranoside being a significant component of the methanolic extract.

Table 1: Selected Phytochemicals Identified in Dysoxylum malabaricum Seed Extract

| Compound Name | Retention Time (min) | Molecular Formula | Molecular Weight (g/mol) | Peak Area (%) |

|---|---|---|---|---|

| Methyl 4-O-methyl-d-arabinopyranoside | 14.164 | C₇H₁₄O₅ | 178.18 | 5.03 |

| Pseudolimonene | 24.768 | C₁₀H₁₆ | 136.23 | 4.57 |

| Methyl palmitate | 28.468 | C₁₇H₃₄O₂ | 270.45 | 1.66 |

| 9-Octadecenoic acid (Z)-, methyl ester | 31.802 | C₁₉H₃₆O₂ | 296.49 | 1.92 |

Data derived from GC-MS analysis of methanolic extract.

Role as a Natural Marker

Currently, there is no direct scientific evidence in the available literature to suggest that this compound specifically serves as a natural marker for suberin. Suberin is a complex, lipophilic polyester (B1180765) found in the cell walls of certain plant tissues, forming a protective barrier. The chemical composition of suberin is primarily composed of long-chain fatty acids, ω-hydroxy acids, α,ω-dicarboxylic acids, and glycerol, along with a polyaromatic domain.

The analysis of suberin composition is a complex process that involves the depolymerization of the suberin matrix, typically through transesterification, followed by the analysis of the resulting monomers by techniques such as GC-MS. While various phenolic and aliphatic compounds are recognized as characteristic monomers of suberin, specific glycosides like this compound have not been established as definitive markers for its presence. The intricate structure of suberin means that while carbohydrates can be associated with the cell wall matrix where suberin is deposited, a specific glycoside has not been identified as a unique indicator for suberin itself.

Future Directions and Emerging Research Areas

Development of Advanced Stereoselective Synthetic Strategies for Complex Arabinopyranoside Structures

The biological function of carbohydrates is exquisitely dependent on their three-dimensional structure. Therefore, the ability to synthesize complex molecules containing arabinopyranoside with precise control over the stereochemistry of each glycosidic linkage is paramount. Future research will focus heavily on the development of more efficient and highly stereoselective glycosylation methods. While Methyl beta-D-arabinopyranoside itself is a relatively simple molecule, it serves as a fundamental starting material for the synthesis of more complex oligosaccharides and glycoconjugates. chemimpex.com

Enzymatic synthesis using glycosyltransferases presents a compelling alternative to traditional chemical methods, offering the potential for quantitative regio- and stereoselective glycosylation in a single step. researchgate.net The development of novel catalysts, both chemical and enzymatic, will be essential to overcome the challenges associated with constructing specific anomeric linkages, particularly the often-elusive β-linkages characteristic of this compound. These advanced synthetic strategies will enable the creation of a diverse library of complex arabinopyranoside-containing structures, which are essential for probing biological systems and developing new carbohydrate-based therapeutics.

High-Throughput Screening and Lead Optimization for Novel Biological Activities

High-throughput screening (HTS) has become an indispensable tool in drug discovery, allowing for the rapid evaluation of large libraries of compounds for biological activity. nih.govmdpi.com In the context of arabinopyranosides, HTS assays are crucial for identifying novel derivatives with therapeutic potential. Future efforts will involve screening libraries of synthetic arabinopyranoside analogues against a wide array of biological targets.

There are two primary approaches to HTS: whole cell-based assays and target-based assays. nih.gov Cell-based HTS can identify compounds that affect cellular processes in a more holistic manner and is increasingly being performed using patient-derived cells to find molecules that can enhance residual enzyme activity in genetic diseases. mdpi.comresearchgate.net Target-based HTS, on the other hand, focuses on specific enzymes or proteins. A significant challenge in HTS is developing assays that can be performed in complex biological mixtures, such as cell lysates. nih.gov The use of activity-based probes (ABPs) that form covalent bonds with target enzymes is a promising strategy to identify selective substrates, enabling the development of robust HTS assays even in complex environments. nih.gov Once initial "hits" are identified from these screens, a process of lead optimization begins, where analogues are systematically synthesized to improve potency and other pharmacological properties. mdpi.com

Integrated Experimental and Computational Approaches for Comprehensive Structure-Activity Relationship Elucidation

Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, or SAR) is a cornerstone of medicinal chemistry. For arabinopyranoside derivatives, this involves deciphering how modifications to the core sugar scaffold affect its interaction with biological targets. Future research will increasingly rely on an integrated approach that combines experimental data with powerful computational methods.

This synergy is exemplified in studies of other glycosides, where derivatives are synthesized and characterized using techniques like FTIR, NMR, and mass spectrometry. nih.gov The biological activity of these compounds is then tested. Concurrently, computational tools such as molecular docking are used to predict how these molecules bind to their target proteins, like the main protease of a virus. nih.gov These docking studies can identify key interactions, such as hydrogen bonds and electrostatic interactions with specific amino acid residues in the active site. nih.gov Furthermore, molecular dynamics simulations can be employed to validate the stability of these interactions over time. nih.gov This iterative cycle of synthesis, biological testing, and computational analysis allows for a much more rapid and rational approach to drug design, guiding the synthesis of more potent and selective arabinopyranoside-based compounds. mdpi.com

Innovations in Glycoengineering and Biotechnological Applications Utilizing Arabinopyranosides

Glycoengineering, the deliberate modification of glycan structures on proteins, cells, or in organisms, is a rapidly emerging field with profound implications for biotechnology and medicine. researchgate.netnih.gov Arabinopyranosides and their parent sugar, arabinose, are key components in this field. As a building block, this compound is utilized in the biotechnological production of sustainable materials like biofuels and bioplastics. chemimpex.com

The core of glycoengineering involves harnessing and manipulating the cellular machinery of glycosylation. nih.gov This can involve the coordinated expression of specific glycosylation enzymes or entire metabolic pathways to produce glycoproteins with tailored glycan structures. researchgate.net Such engineered glycoproteins are valuable for studying structure-function relationships and for optimizing the efficacy of therapeutic proteins. researchgate.netnih.gov Synthetic glycobiology, which applies the principles of synthetic biology to engineer glycosylation, is opening up new possibilities for creating novel glycoproteins not found in nature. nih.gov These efforts could unlock the potential of various expression systems, such as insect cells, for producing therapeutic proteins with desired glycosylation patterns. nih.gov The controlled synthesis and incorporation of arabinopyranoside-containing glycans will be instrumental in developing next-generation biopharmaceuticals, vaccines, and diagnostic tools.

常见问题

Q. What are the common synthetic routes for preparing methyl β-D-arabinopyranoside, and how do reaction conditions influence anomeric selectivity?

Methyl β-D-arabinopyranoside is typically synthesized via glycosylation of D-arabinose derivatives. A standard method involves acid-catalyzed methanolysis of peracetylated arabinose, followed by deprotection . Reaction conditions (e.g., temperature, catalyst type, and solvent polarity) critically affect anomeric selectivity. For instance, β-anomer formation is favored under kinetic control (low temperatures), while α-anomers may dominate under thermodynamic conditions. Nuclear magnetic resonance (NMR) and polarimetry are essential for verifying product configuration .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing methyl β-D-arabinopyranoside?

- NMR Spectroscopy : H and C NMR are critical for confirming the β-configuration (e.g., H chemical shifts for β-anomeric protons typically appear at δ 4.5–5.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .

- HPLC : Normal-phase chromatography with evaporative light scattering detection (ELSD) separates anomers and detects impurities .

Q. What is the biological significance of methyl β-D-arabinopyranoside in microbial studies?

This compound is a structural analog of arabinose residues in mycobacterial cell walls (e.g., arabinogalactan in Mycobacterium tuberculosis). Researchers use it to study arabinosyltransferases and develop inhibitors for tuberculosis treatment . Its β-configuration mimics natural substrates, making it valuable for enzyme kinetics assays .

Advanced Research Questions

Q. How can researchers optimize the synthesis of methyl β-D-arabinopyranoside for high-yield, scalable production?

- Catalyst Screening : Test Lewis acids (e.g., BF-OEt) or ionic liquids to improve reaction efficiency.

- Solvent Engineering : Use aprotic solvents (e.g., DMF) to stabilize intermediates.

- Purification : Combine flash chromatography and recrystallization to achieve >98% purity.

- Scale-Up Challenges : Address exothermic reactions by gradual reagent addition and temperature control .

Q. How should conflicting data on the enzymatic hydrolysis of methyl β-D-arabinopyranoside be resolved?

Discrepancies in hydrolysis rates (e.g., between microbial vs. mammalian enzymes) require:

- Enzyme Source Validation : Confirm purity and activity of glycosidases via SDS-PAGE and kinetic assays.

- Substrate Specificity Testing : Compare hydrolysis rates with natural substrates (e.g., arabinogalactan).

- Structural Analysis : Use molecular docking to evaluate enzyme-substrate interactions and identify steric hindrance in the β-configuration .

Q. What computational methods are suitable for modeling the conformational dynamics of methyl β-D-arabinopyranoside in solution?

- Molecular Dynamics (MD) Simulations : Analyze ring puckering (e.g., vs. conformers) in water or dimethyl sulfoxide (DMSO).

- Density Functional Theory (DFT) : Calculate energy barriers for anomer interconversion.

- Solvent Effects : Use implicit solvent models (e.g., COSMO) to predict solubility and stability .

Q. How can methyl β-D-arabinopyranoside be functionalized for probing carbohydrate-protein interactions?

- Derivatization Strategies : Introduce fluorescent tags (e.g., dansyl groups) via hydroxyl substitution.

- Surface Plasmon Resonance (SPR) : Immobilize the derivative on sensor chips to measure binding kinetics with lectins or antibodies.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Methodological Guidelines

- Data Reproducibility : Document reaction conditions (e.g., humidity, solvent grade) to mitigate variability .

- Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR + HPLC) .

- Ethical Reporting : Adhere to standards for chemical safety and data transparency (e.g., ACS guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。